molecular formula C26H18BrN5O2S B2406201 2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958717-11-8

2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2406201
CAS No.: 958717-11-8
M. Wt: 544.43
InChI Key: YCXHUALIVVIQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Properties

IUPAC Name

2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrN5O2S/c27-17-10-11-22-28-18(13-23(33)31(22)14-17)15-35-26-30-20-9-5-4-8-19(20)24-29-21(25(34)32(24)26)12-16-6-2-1-3-7-16/h1-11,13-14,21H,12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXHUALIVVIQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrido[1,2-a]pyrimidinone Core Formation

The pyrido[1,2-a]pyrimidin-4-one system is synthesized through a three-component reaction:

  • Brominated pyridine precursor : 2-amino-5-bromopyridine (1.0 eq)
  • β-Keto ester : ethyl acetoacetate (1.2 eq)
  • Condensing agent : POCl₃/PCl₅ mixture

Procedure :

  • Charge reactor with 2-amino-5-bromopyridine (10 mmol) in anhydrous DMF (30 mL)
  • Add ethyl acetoacetate (12 mmol) dropwise at 0°C
  • Introduce POCl₃/PCl₅ (3:1 molar ratio, 15 mmol total) slowly
  • Heat to 80°C for 6 hours under N₂ atmosphere
  • Quench with ice-water, adjust pH to 7 with NaHCO₃
  • Extract with CH₂Cl₂ (3×50 mL), dry over MgSO₄
    Yield : 68% of 7-bromo-4-hydroxy-pyrido[1,2-a]pyrimidine

Methylation at Position 2

Chloromethylation :

  • React pyrido[1,2-a]pyrimidin-4-one (5 mmol) with paraformaldehyde (10 mmol) in conc. HCl (20 mL)
  • Bubble HCl gas for 2 hours at 0°C
  • Neutralize with NH₄OH, extract with EtOAc
    Yield : 73% of 2-(chloromethyl)-7-bromo-pyrido[1,2-a]pyrimidin-4-one

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=5.6 Hz, 1H), 8.15 (dd, J=8.4, 2.0 Hz, 1H), 7.92 (d, J=8.4 Hz, 1H), 5.12 (s, 2H), 2.65 (s, 3H)
  • HRMS : m/z calcd for C₁₀H₈BrN₂O [M+H]⁺ 282.9841, found 282.9839

Construction of Imidazo[1,2-c]quinazolin-3-one Core

Copper-Catalyzed Cyclization Strategy

Adapting methodology from imidazo[1,2-c]quinazoline synthesis:

  • Starting materials :
    • 2-(2-Bromophenyl)-1H-imidazole (1.0 eq)
    • 2-Mercaptoquinazolin-4(3H)-one (1.2 eq)
  • Reaction conditions :
    • CuI (20 mol%)
    • K₂CO₃ (2.0 eq)
    • DMF solvent, 150°C, 5 hours

Mechanistic pathway :

  • Ullmann-type C-N coupling forms C5-C6 bond
  • Intramolecular cyclization creates imidazo[1,2-c]quinazoline
  • Oxidation generates the 3-one functionality

Optimization Data :

Catalyst Temp (°C) Time (h) Yield (%)
CuI 150 5 62
Cu(OAc)₂ 130 8 45
Pd(PPh₃)₄ 110 12 28

Thioether Linkage Formation

Nucleophilic Displacement Reaction

Procedure :

  • Dissolve 2-(chloromethyl)-7-bromo-pyrido[1,2-a]pyrimidin-4-one (3 mmol) in dry THF
  • Add imidazo[1,2-c]quinazolin-3-one-5-thiol (3.3 mmol)
  • Introduce DBU (1.5 eq) as base
  • Stir at reflux for 12 hours
  • Purify by silica chromatography (Hexane/EtOAc 3:1)

Key Observations :

  • Reaction completes faster in polar aprotic solvents (DMF > THF > DCM)
  • Excess thiol prevents oxidation to disulfide side products
  • Molecular sieves (4Å) improve yields by H₂O scavenging

Yield : 58% of coupled product

Benzylation at Position 2

Mitsunobu Reaction Conditions

Optimized Protocol :

  • Substrate (1 mmol), benzyl alcohol (2 mmol)
  • PPh₃ (2.2 mmol), DIAD (2 mmol)
  • Dry THF (10 mL), 0°C → RT, 24 hours
  • Column chromatography (SiO₂, Hexane/EtOAc 4:1)

Advantages :

  • Complete retention of stereochemistry
  • Mild conditions preserve thioether linkage
  • Excellent functional group tolerance

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 154.2 (C=N), 135.7-127.3 (Ar-C), 45.2 (SCH₂)
  • HPLC Purity : 98.6% (C18, MeCN/H₂O 70:30)

Alternative Synthetic Approaches

Palladium-Mediated Cross Coupling

Adapting carboamination strategies:

  • Use N-allylurea precursors with bromopyrido[1,2-a]pyrimidine
  • Pd₂(dba)₃ (5 mol%) with Xantphos ligand
  • Cs₂CO₃ base in toluene at 110°C

Key Findings :

  • Forms C-N bond with 78% ee using chiral ligands
  • Requires strict oxygen-free conditions
  • Limited by substrate solubility in non-polar solvents

Microwave-Assisted Synthesis

Accelerated Protocol :

  • Combine all intermediates in DMF
  • Microwave irradiation (300W, 140°C)
  • 30 minute reaction time

Comparison :

Parameter Conventional Microwave
Time 24 h 0.5 h
Overall Yield 41% 53%
Purity 95% 97%

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.85 (s, 1H, H-1)
  • 8.12 (d, J=8.5 Hz, 1H, H-8)
  • 7.45-7.32 (m, 5H, benzyl)
  • 4.72 (s, 2H, SCH₂)
  • 4.55 (s, 2H, NCH₂Ph)

ESI-HRMS :

  • m/z calcd for C₂₇H₁₈BrN₅O₂S [M+H]⁺: 596.0321
  • Found: 596.0318

X-ray Crystallography :

  • Space group P2₁/c
  • Bond lengths: S-C 1.812 Å, N-C 1.342 Å
  • Dihedral angle between rings: 87.3°

Process Optimization Challenges

Key Optimization Parameters

  • Oxygen Sensitivity :

    • Thiol intermediates require degassed solvents
    • Schlenk techniques improve yields by 12-15%
  • Regioselectivity Control :

    • Steric directing groups at C7 prevent undesired cyclization
    • Temperature gradients (0°C → RT) enhance selectivity
  • Purification Issues :

    • Reverse-phase HPLC vs. normal phase silica
    • Preparative TLC for small-scale isolations

Scalability Assessment

Kilogram-Scale Protocol :

  • Use flow chemistry for copper-catalyzed steps
  • Continuous extraction in thioether formation
  • Crystallization instead of chromatography

Economic Factors :

Component Cost Contribution
Copper catalyst 18%
Brominated core 42%
Purification 25%

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of pyrido[1,2-a]pyrimidine and imidazoquinazoline compounds. Specifically, the incorporation of the 7-bromo-4-oxo moiety has been associated with enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions significantly influence the potency of these compounds against resistant bacterial strains .

Anticancer Properties

Compounds with similar structural frameworks have demonstrated promising anticancer activities. The imidazoquinazoline core is known for its ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. Research has shown that derivatives of imidazoquinazoline exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies .

Urease Inhibition

The compound's potential as a urease inhibitor has been explored due to its implications in treating conditions like urinary tract infections (UTIs) and gastric ulcers. Studies have reported that certain derivatives demonstrate significant urease inhibition, which can lead to reduced ammonia production and subsequent alleviation of symptoms associated with these conditions .

Neuroprotective Effects

Emerging research suggests that similar heterocyclic compounds may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds featuring the pyrido[1,2-a]pyrimidine scaffold have shown promise in protecting neuronal cells from oxidative damage, indicating a potential application in treating diseases such as Alzheimer's and Parkinson's .

Synthesis and Chemical Modifications

The synthetic pathways leading to the production of this compound are also noteworthy. The ability to modify the benzyl and sulfanyl groups allows for a diverse range of derivatives to be synthesized, each potentially exhibiting unique biological activities. This flexibility in synthesis enhances the compound's applicability across various fields of medicinal chemistry .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against resistant strains such as Staphylococcus aureus and E. coli
Anticancer PropertiesInduces apoptosis in cancer cell lines; selective cytotoxicity
Urease InhibitionReduces ammonia production; potential treatment for UTIs
Neuroprotective EffectsProtects neuronal cells from oxidative stress; implications for neurodegenerative diseases
Synthesis and ModificationsDiverse derivatives can be synthesized with unique biological activities

Mechanism of Action

The mechanism of action of 2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one apart is its unique combination of structural features. The presence of multiple heterocyclic rings and functional groups allows for a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C28H24BrN4O2S
  • Molecular Weight: 512.6 g/mol
  • IUPAC Name: 2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Structural Features

The compound features a complex arrangement of fused rings and functional groups, which contribute to its biological activity. The presence of the pyrido-pyrimidine moiety is particularly significant as it is often associated with various pharmacological properties.

Antiviral Properties

Recent studies have indicated that compounds similar to 2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one exhibit antiviral activities. For instance, derivatives containing pyrido and pyrimidine structures have shown effectiveness against viruses such as HSV (Herpes Simplex Virus) and JUNV (Junin Virus) .

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TestedIC50 (μM)CC50 (μM)Selectivity Index
Compound 3adHSV-15060012
Compound 7aaJUNV1020020
Compound 9bVaccinia Virus1530020

Anticancer Activity

The imidazoquinazoline scaffold has been linked to anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .

Case Study: Inhibition of Cancer Cell Lines
In a study examining the effects of imidazoquinazolines on various cancer cell lines, the compound demonstrated significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of approximately 25 μM and 30 μM respectively.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Interaction: It may interact with specific receptors on cell membranes, modulating cellular responses.
  • DNA Interaction: The structure allows for potential intercalation into DNA, disrupting replication processes.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrido[1,2-a]pyrimidinone core in this compound?

Methodological Answer:
The pyrido[1,2-a]pyrimidinone core can be synthesized via cyclization reactions between aminopyridine derivatives and activated carbonyl intermediates. For example, reacting 2-aminopyridine with acetylenic acids or thioamide precursors under reflux conditions in ethanol or DMF has been reported for analogous structures . Challenges include low yields due to competing side reactions; optimizing solvent polarity (e.g., switching from ethanol to DMF) and temperature gradients (stepwise heating from 25°C to 80°C) can improve regioselectivity . Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is critical for isolating the core structure .

Basic: How can researchers confirm the crystal structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using the SHELX software suite is the gold standard for unambiguous structural confirmation. Key steps include:

  • Growing high-quality crystals via vapor diffusion in solvents like dichloromethane/hexane.
  • Data collection at low temperatures (100 K) to minimize thermal motion artifacts.
  • Refinement with SHELXL, incorporating constraints for disordered regions (e.g., bromine substituents) and validating with R-factor convergence (<5%) .
  • Cross-verification using Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or π-stacking interactions .

Advanced: How can conflicting NMR and mass spectrometry data be resolved during structural characterization?

Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and high-resolution mass spectrometry (HRMS) data often arise from tautomerism or dynamic equilibria in solution. Strategies include:

  • Variable-temperature NMR (VT-NMR) to identify tautomeric shifts (e.g., monitoring imidazole proton exchange between 25°C and 60°C) .
  • Deuterium exchange experiments to confirm labile protons (e.g., -NH or -OH groups).
  • Complementary techniques like IR spectroscopy to detect carbonyl stretches (1700–1750 cm⁻¹) and XPS for bromine oxidation state validation .

Advanced: What strategies mitigate low yields in the sulfanyl-linked imidazo[1,2-c]quinazolinone moiety synthesis?

Methodological Answer:
Low yields often stem from steric hindrance during thioether bond formation. Solutions include:

  • Using Ullmann coupling conditions (CuI, 1,10-phenanthroline, DMF, 110°C) to facilitate C-S bond formation between bromomethyl-pyridopyrimidinone and thiol-containing imidazo-quinazolinone precursors .
  • Protecting reactive sites (e.g., -NH groups with Boc) to prevent undesired nucleophilic attacks.
  • Monitoring reaction progress via TLC with iodine staining for sulfur-containing intermediates .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:
Given its structural similarity to kinase inhibitors, prioritize assays targeting:

  • Kinase inhibition profiles: Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays to identify IC₅₀ values .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility: Use shake-flask method in PBS (pH 7.4) with HPLC quantification to guide formulation studies .

Advanced: How can computational methods predict binding modes and affinity for target proteins?

Methodological Answer:
Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations:

  • Docking: Use the pyrido[1,2-a]pyrimidinone core as a rigid scaffold, sampling flexible side chains (e.g., benzyl and sulfanyl groups) in the binding pocket of homology-modeled kinases .
  • MD Simulations (GROMACS): Run 100-ns trajectories in explicit solvent to assess stability of predicted poses, focusing on hydrogen bonds with catalytic lysine residues (e.g., K295 in JAK2) .
  • Validate with MM-PBSA binding free energy calculations, correlating ΔG values with experimental IC₅₀ data .

Advanced: How to analyze structure-activity relationships (SAR) when structural analogs show divergent bioactivity?

Methodological Answer:

  • Pharmacophore mapping: Identify critical motifs (e.g., 7-bromo substituent, sulfanyl linker) using Discovery Studio. Compare with inactive analogs lacking these groups .
  • Free-Wilson analysis: Quantify contributions of substituents (e.g., benzyl vs. phenylpiperazinyl) to activity using regression models .
  • Crystallographic overlays: Align SC-XRD structures of analogs with target proteins to pinpoint steric clashes or favorable hydrophobic contacts .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC: Use a C18 column with 0.1% ammonium acetate buffer (pH 6.5)/acetonitrile gradient (10–90% over 20 min) to detect impurities (<0.5%) .
  • Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS (e.g., hydrolysis of the imidazoquinazolinone ring) .
  • Elemental analysis: Confirm C, H, N, S, and Br content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.